3-[(4-Tert-butylphenyl)methyl]piperidine
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Overview
Description
3-[(4-Tert-butylphenyl)methyl]piperidine is a member of the class of piperidines, characterized by the presence of a piperidine ring substituted with a tert-butylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Tert-butylphenyl)methyl]piperidine typically involves the reaction of piperidine with 4-tert-butylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Tert-butylphenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-[(4-Tert-butylphenyl)methyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antifungal agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Tert-butylphenyl)methyl]piperidine involves its interaction with specific molecular targets. It acts as an inhibitor of sterol biosynthesis by targeting the enzyme Delta(14)-sterol reductase. This inhibition disrupts the production of essential sterols, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
Fenpropidin: A systemic fungicide with a similar structure, used for controlling foliar diseases in cereals and sugar beet.
1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine: Another piperidine derivative with similar chemical properties.
Uniqueness
3-[(4-Tert-butylphenyl)methyl]piperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit sterol biosynthesis makes it a valuable compound in antifungal research .
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-16(2,3)15-8-6-13(7-9-15)11-14-5-4-10-17-12-14/h6-9,14,17H,4-5,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCNKQVGHFUOAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640546 |
Source
|
Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136421-92-6 |
Source
|
Record name | 3-[(4-tert-Butylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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